Cas no 867041-08-5 (3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one)

3,8-Bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one is a structurally complex heterocyclic compound featuring dual sulfonamide-linked piperazine-pyridine moieties attached to a benzocchromenone core. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its electron-rich aromatic systems and hydrogen-bonding capabilities. The presence of sulfonyl groups enhances solubility and bioavailability, while the rigid benzocchromenone framework may contribute to binding selectivity. Its symmetrical design allows for predictable derivatization, making it a versatile intermediate for targeted drug discovery. The compound's stability under physiological conditions and synthetic tractability further underscore its value in pharmaceutical research.
3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one structure
867041-08-5 structure
Product Name:3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one
CAS No:867041-08-5
MF:C31H30N6O6S2
MW:646.736504077911
CID:6382285
PubChem ID:18560616
Update Time:2025-11-01

3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one Chemical and Physical Properties

Names and Identifiers

    • 3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one
    • 3,8-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzo[c]chromen-6-one
    • 3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
    • 867041-08-5
    • 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one
    • F1615-0025
    • AKOS024608997
    • Inchi: 1S/C31H30N6O6S2/c38-31-27-21-23(44(39,40)36-17-13-34(14-18-36)29-5-1-3-11-32-29)7-9-25(27)26-10-8-24(22-28(26)43-31)45(41,42)37-19-15-35(16-20-37)30-6-2-4-12-33-30/h1-12,21-22H,13-20H2
    • InChI Key: CQWWVQUJOPSCJX-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C=CC(S(N3CCN(C4=NC=CC=C4)CC3)(=O)=O)=C2)C2=CC=C(S(N3CCN(C4=NC=CC=C4)CC3)(=O)=O)C=C12

Computed Properties

  • Exact Mass: 646.16682505g/mol
  • Monoisotopic Mass: 646.16682505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 6
  • Complexity: 1260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 150Ų

3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1615-0025-2μmol
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1615-0025-5μmol
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1615-0025-10μmol
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1615-0025-20μmol
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1615-0025-1mg
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1615-0025-2mg
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1615-0025-3mg
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1615-0025-4mg
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1615-0025-5mg
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1615-0025-10mg
3,8-bis({[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl})-6H-benzo[c]chromen-6-one
867041-08-5 90%+
10mg
$79.0 2023-05-17

3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one Related Literature

Additional information on 3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one

Introduction to 3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one (CAS No. 867041-08-5)

3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 867041-08-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this molecule incorporates multiple functional groups, including piperazine sulfonamide moieties and a benzocchromenone core, which contribute to its distinctive chemical properties and potential therapeutic applications.

The molecular architecture of 3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one is characterized by its dual functionality. The presence of 4-(pyridin-2-yl)piperazin-1-ylsulfonyl groups at the 3 and 8 positions introduces strong hydrogen bonding capabilities and enhances solubility in polar solvents, which is crucial for drug formulation and delivery. Additionally, the benzocchromenone core provides a rigid aromatic system that can interact with biological targets in a highly specific manner. This combination of features makes the compound an attractive candidate for further exploration in drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. 3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one fits well within this paradigm, as its structure suggests potential interactions with both protein kinases and transcription factors. In particular, the sulfonamide groups have been shown to modulate the activity of enzymes involved in cancer signaling pathways, such as tyrosine kinases and serine/threonine kinases. Preliminary studies indicate that this compound may exhibit inhibitory effects on several key targets implicated in oncogenesis, making it a promising lead for the development of novel anticancer agents.

The benzocchromenone moiety in 3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one also contributes to its biological relevance. This heterocyclic system has been extensively studied for its ability to act as a scaffold for bioactive molecules. The chromophore properties of benzocchromenones allow for photochemical interactions, which could be exploited in photodynamic therapy or as photosensitizers. Moreover, the rigid structure of benzocchromenones facilitates precise binding to biological macromolecules, enhancing drug efficacy and selectivity. These characteristics make this compound an intriguing candidate for further investigation in both oncology and other therapeutic areas.

In the context of current research trends, there is growing interest in developing small molecule inhibitors that can modulate epigenetic mechanisms. Epigenetic dysregulation is increasingly recognized as a critical factor in various diseases, including cancer and neurodegenerative disorders. The structural features of 3,8-bis({4-(pyridin-2-yl)piperazin-1-ylsulfonyl})-6H-benzocchromen-6-one suggest potential interactions with histone deacetylases (HDACs) and other epigenetic enzymes. HDAC inhibitors have already demonstrated clinical efficacy in certain cancer types, highlighting the therapeutic potential of targeting epigenetic pathways. Further studies are warranted to explore whether this compound can serve as a lead for developing novel HDAC modulators or other epigenetic drugs.

The synthesis of 3,8-bis({4-(pyridin-2-ylo piperazin -1 -y l s ul fon y l}) - 6 H - b en z oc c h rom e n - 6 - o n e presents both challenges and opportunities for synthetic chemists. The introduction of multiple sulfonamide groups requires careful control over reaction conditions to avoid side products and ensure high yield. However, modern synthetic methodologies have made significant strides in facilitating such transformations, allowing for more efficient access to complex molecules like this one. Advances in catalytic techniques and green chemistry principles have also contributed to more sustainable synthetic routes, which are increasingly important in pharmaceutical research.

From a pharmacological perspective, the pharmacokinetic properties of 3,8bis( { 4 -( p y rid i n - 2 - y l ) p i pe ra z i n - 1 - y l s u l f on y l } ) - 6 H - b en z oc h rom e n - 6 - o n e must be carefully evaluated before it can be translated into clinical applications. Factors such as solubility, bioavailability, metabolic stability, and toxicity need to be thoroughly investigated to determine its feasibility as a drug candidate. Computational modeling and high-throughput screening techniques are being employed to predict these properties early in the discovery process, thereby accelerating the development pipeline.

The potential applications of 3,8bis( { 4 -( p y rid i n - 2 - y l ) p i pe ra z i n - 1 - y l s u l f on y l } ) - 6 H - b en z oc h rom e n - 6 - o n e extend beyond oncology into other therapeutic areas where kinase inhibition or epigenetic modulation is relevant. For instance,this compound may show promise in treating inflammatory diseases, where aberrant kinase activity often plays a role. Additionally,it could be explored for neurodegenerative disorders, such as Alzheimer's disease or Parkinson's disease,where dysregulation of kinases and epigenetic factors has been implicated.

In conclusion,3,8bis( { 4 -( p y rid i n - 2 - y l ) p i pe ra z i n - 1 - y l s u l f on y l } ) - 6 H - b en z oc h rom e n - 6 o n e ( CAS No . 867041085) represents a compelling example of how structural complexity can translate into biological activity . Its unique combination of functional groups makes it a versatile scaffold for further medicinal chemistry exploration . As research continues to uncover new therapeutic targets and mechanisms,this compound holds significant promise for addressing some of today's most challenging diseases . Further investigation into its pharmacological properties will be essential to realize its full potential .

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd